Gilteritinib

FLT3-TKD mutations quizartinib resistance Ba/F3 cellular assays

Gilteritinib is the only second-generation FLT3 inhibitor approved as monotherapy that maintains potent activity against FLT3-TKD mutations including D835Y, which confer resistance to Type II inhibitors like quizartinib. Its dual FLT3/AXL inhibition overcomes acquired AXL-mediated resistance, making it the preferred salvage therapy for R/R AML patients who have progressed on other FLT3-targeted agents. Procure this high-purity compound for translational oncology research, resistance mechanism studies, and preclinical drug development.

Molecular Formula C29H44N8O3
Molecular Weight 552.7 g/mol
CAS No. 1254053-43-4
Cat. No. B612023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGilteritinib
CAS1254053-43-4
SynonymsASP-2215;  ASP2215;  ASP 2215;  Gilteritinib.
Molecular FormulaC29H44N8O3
Molecular Weight552.7 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5
InChIInChI=1S/C29H44N8O3/c1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36/h5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34)
InChIKeyGYQYAJJFPNQOOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
Solubility<1 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gilteritinib (CAS 1254053-43-4): A Second-Generation FLT3/AXL Inhibitor for Targeted AML Therapy


Gilteritinib (CAS 1254053-43-4), also known as ASP2215, is a small-molecule tyrosine kinase inhibitor that selectively targets FLT3 and AXL receptors. It belongs to the class of second-generation FLT3 inhibitors and is chemically defined as 6-ethyl-3-((3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carboxamide, with a molecular formula of C29H44N8O3 and a molecular weight of 552.71 g/mol [1]. Gilteritinib is approved as monotherapy for the treatment of adult patients with relapsed or refractory (R/R) acute myeloid leukemia (AML) harboring FLT3 mutations, including internal tandem duplication (FLT3-ITD) and tyrosine kinase domain point mutations (FLT3-TKD) [2].

Why Generic Substitution of Gilteritinib is Not Feasible: Critical Differences in Selectivity, Mutant Coverage, and Clinical Outcomes


Direct substitution of gilteritinib with other FLT3 inhibitors, such as quizartinib or midostaurin, is not supported by evidence due to significant differences in their kinase selectivity profiles, mutant coverage, and clinical outcomes. Gilteritinib is a Type I inhibitor that binds to the active conformation of FLT3 and maintains potency against a wide range of TKD mutations, including the D835Y mutation, which is a common cause of resistance to Type II inhibitors like quizartinib [1]. In contrast, quizartinib is a Type II inhibitor with limited activity against FLT3-TKD mutations [2]. Midostaurin, a first-generation inhibitor, exhibits a broader and less selective kinome profile, which contributes to a different safety and efficacy profile and necessitates its use in combination with chemotherapy rather than as monotherapy [3]. Therefore, substitution is not simply a matter of drug class; it requires careful consideration of the specific FLT3 mutation, prior treatment history, and desired therapeutic window, as highlighted by the distinct clinical trial outcomes observed in the ADMIRAL and QuANTUM-R studies [4].

Quantitative Differentiation of Gilteritinib: Comparative Evidence Against Key Analogs


Superior Coverage of FLT3-TKD Mutations Compared to Quizartinib

Gilteritinib maintains potent inhibitory activity against a broad spectrum of FLT3-TKD point mutations, a major mechanism of resistance to the Type II inhibitor quizartinib. In a direct comparative study using Ba/F3 cells engineered with various FLT3 mutations, gilteritinib demonstrated similar or superior growth inhibition against the majority of FLT3-TKD-PM and FLT3-JMD-PM cells compared to FLT3-ITD-mutant cells. In stark contrast, the inhibitory effects of quizartinib were markedly reduced against cells with most FLT3-TKD-PM. This was corroborated in vivo, where the antitumor effect of quizartinib was significantly diminished in a FLT3-TKD-PM xenograft model, while gilteritinib remained potent [1].

FLT3-TKD mutations quizartinib resistance Ba/F3 cellular assays

Higher Potency Against the FLT3-ITD+D835Y Double Mutant Compared to Quizartinib and Crenolanib

In an in vitro cellular assay using transfected Ba/F3 cells, gilteritinib demonstrated significantly greater potency against the clinically relevant FLT3-ITD+D835Y double mutant compared to both quizartinib and crenolanib. The IC50 value for gilteritinib was 6.8 nM, while quizartinib and crenolanib exhibited IC50 values of 246.4 nM and 31.7 nM, respectively [1].

FLT3-ITD D835Y mutation double mutant IC50 comparison

Markedly Greater Selectivity for FLT3 over c-KIT Compared to Midostaurin

Gilteritinib exhibits a high degree of selectivity for FLT3 over c-KIT, a key differentiator from first-generation FLT3 inhibitors like midostaurin. In cell-free assays, gilteritinib inhibited FLT3 with an IC50 of 0.29 nM, which was approximately 800-fold more potent than its activity against c-KIT (IC50 = 230 nM) . This is a class-level inference from the broader selectivity profile of midostaurin, which is known to be a multi-targeted kinase inhibitor with significant activity against c-KIT, contributing to a higher risk of myelosuppression [1].

kinase selectivity c-KIT myelosuppression off-target toxicity

Dual Inhibition of FLT3 and AXL Overcomes Quizartinib Resistance in Sorafenib-Resistant Models

Gilteritinib's activity as a dual FLT3/AXL inhibitor provides a distinct mechanistic advantage over quizartinib in overcoming resistance. In MOLM-13/sor cells, which harbor the FLT3-D835Y mutation and exhibit upregulated AXL signaling, both gilteritinib and crenolanib (another dual FLT3/AXL inhibitor) effectively induced apoptosis. In contrast, quizartinib and sorafenib failed to induce apoptosis in this resistant model. Gilteritinib and crenolanib achieved this by activating GSK3β and downregulating the anti-apoptotic protein Mcl-1, a pathway that quizartinib cannot effectively engage due to its lack of AXL inhibition [1].

AXL inhibition quizartinib resistance GSK3β/Mcl-1 axis apoptosis induction

Longer Median Overall Survival Compared to Salvage Chemotherapy in R/R FLT3-Mutated AML

In the pivotal phase 3 ADMIRAL trial (NCT02421939), gilteritinib demonstrated a statistically significant improvement in overall survival (OS) compared to salvage chemotherapy in patients with relapsed or refractory FLT3-mutated AML. The median OS was 9.3 months for patients treated with gilteritinib (120 mg once daily) versus 5.6 months for those receiving salvage chemotherapy, corresponding to a hazard ratio of 0.665 (95% CI: 0.518, 0.853; P=0.0013) [1].

overall survival relapsed/refractory AML phase 3 ADMIRAL trial salvage chemotherapy

More Durable Response Compared to Quizartinib in a Cross-Trial Analysis

A cross-trial comparison of the phase 3 ADMIRAL (gilteritinib) and QuANTUM-R (quizartinib) studies suggests differences in response durability. In a post-hoc analysis of ADMIRAL patients who met the stricter eligibility criteria of QuANTUM-R, the median duration of composite complete remission (CRc) was longer with gilteritinib (5.5 months) compared to that reported for quizartinib in QuANTUM-R (2.8 months). Conversely, the median time to CRc was shorter for quizartinib (1.1 months) versus gilteritinib (1.8 months) [1]. While cross-study comparisons have inherent limitations, these data suggest gilteritinib may offer a more durable remission once achieved.

duration of response complete remission cross-trial comparison QuANTUM-R

Optimal Application Scenarios for Gilteritinib in AML Research and Clinical Management


Treatment of Relapsed/Refractory FLT3-Mutated AML Harboring TKD Point Mutations

This is the primary and most evidence-supported application for gilteritinib. The compound's ability to maintain potent inhibitory activity against a wide range of FLT3-TKD mutations, including the D835Y variant, makes it the preferred monotherapy for patients with R/R AML who have developed resistance to Type II FLT3 inhibitors like quizartinib or sorafenib [1]. The direct comparative evidence showing that gilteritinib, unlike quizartinib, effectively inhibits growth and induces apoptosis in cells with TKD mutations [2] provides a clear rationale for its use in this specific, high-need patient population, where alternative FLT3 inhibitors are ineffective.

Overcoming Acquired Resistance to Type II FLT3 Inhibitors

Gilteritinib is uniquely positioned to address acquired resistance driven by AXL receptor tyrosine kinase upregulation, a common escape mechanism in AML cells following treatment with Type II FLT3 inhibitors such as quizartinib and sorafenib [3]. The dual FLT3/AXL inhibitory activity of gilteritinib allows it to overcome this resistance by simultaneously blocking the FLT3 oncogenic driver and the AXL-mediated survival pathway. The demonstrated ability of gilteritinib to induce apoptosis in MOLM-13/sor cells—which are cross-resistant to both sorafenib and quizartinib—confirms this application [3]. This provides a rational, second-line treatment strategy for patients who have progressed on other FLT3-targeted therapies.

Salvage Monotherapy in R/R FLT3-Mutated AML Where Durable Remission is Prioritized

For patients with R/R FLT3-mutated AML who are candidates for salvage monotherapy, the selection of gilteritinib is supported by clinical trial data indicating a more durable response compared to alternative FLT3 inhibitors. The cross-trial analysis of the ADMIRAL and QuANTUM-R studies suggests that while quizartinib may induce remission more rapidly, the remission achieved with gilteritinib is of longer duration (5.5 months vs 2.8 months median duration of CRc) [4]. This application scenario is particularly relevant for patients who are not immediate candidates for allogeneic stem cell transplantation and for whom a prolonged period of disease control is a key therapeutic goal, maximizing quality of life and potentially bridging to subsequent curative-intent therapies.

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